4-[(2Z)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide
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Overview
Description
4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of this compound includes a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a benzene-sulfonamide moiety, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves the reaction of hydrazine with a pyrazole derivative. The reaction conditions often include the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound . Industrial production methods may involve the use of advanced catalysts and eco-friendly procedures, such as heterogeneous catalytic systems and ligand-free systems .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylhydrazines and 1,3-diketones . The major products formed from these reactions are often pyrazole derivatives, which exhibit significant bioactivity . The specific reaction conditions, such as temperature and solvent, can greatly influence the outcome of these reactions.
Scientific Research Applications
4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other pyrazole derivatives . In biology and medicine, it has shown potent antileishmanial and antimalarial activities, making it a potential candidate for the development of new therapeutic agents . Additionally, it has applications in the field of crystallography, where its molecular and crystal structures are studied to understand its unique properties .
Mechanism of Action
The mechanism of action of 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming hydrogen bonds and π–π interactions with its targets, leading to the formation of isolated dimer structures . These interactions are crucial for its bioactivity, including its antileishmanial and antimalarial effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE stands out due to its unique combination of a pyrazole ring and a benzene-sulfonamide moiety. Similar compounds include other hydrazine-coupled pyrazoles and benzoxazinones, which also exhibit significant bioactivity . the specific structural features of this compound, such as its intramolecular hydrogen bonds and π–π interactions, contribute to its distinct properties and applications .
Properties
Molecular Formula |
C21H17N5O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N5O3S/c22-30(28,29)18-13-11-16(12-14-18)23-24-20-19(15-7-3-1-4-8-15)25-26(21(20)27)17-9-5-2-6-10-17/h1-14,25H,(H2,22,28,29) |
InChI Key |
PNLQRLQOYZVTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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